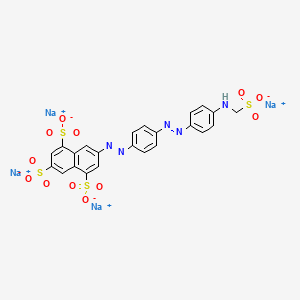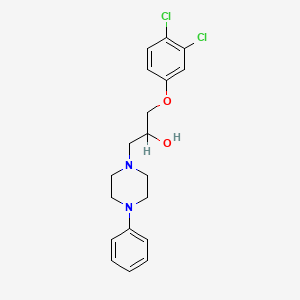
alpha-(3,4-Dichlorophenoxymethyl)-4-phenyl-1-piperazineethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(3,4-Dichlorophenoxymethyl)-4-phenyl-1-piperazineethanol is a complex organic compound known for its diverse applications in various scientific fields. This compound features a piperazine ring, a phenyl group, and a dichlorophenoxy moiety, making it a versatile molecule in synthetic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(3,4-Dichlorophenoxymethyl)-4-phenyl-1-piperazineethanol typically involves multi-step organic reactions. One common method starts with the preparation of 3,4-dichlorophenol, which is then reacted with epichlorohydrin to form 3,4-dichlorophenoxypropanol. This intermediate is further reacted with phenylpiperazine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure high-quality output .
化学反応の分析
Types of Reactions
Alpha-(3,4-Dichlorophenoxymethyl)-4-phenyl-1-piperazineethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
科学的研究の応用
Alpha-(3,4-Dichlorophenoxymethyl)-4-phenyl-1-piperazineethanol has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding due to its structural features.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological disorders.
作用機序
The mechanism of action of alpha-(3,4-Dichlorophenoxymethyl)-4-phenyl-1-piperazineethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function .
類似化合物との比較
Similar Compounds
3,4-Dichlorophenoxyacetic acid: Shares the dichlorophenoxy moiety but lacks the piperazine and phenyl groups.
Phenylpiperazine derivatives: Similar in structure but may have different substituents on the piperazine ring or phenyl group.
Chlorophenols: Compounds like 2,4-dichlorophenol, which share the chlorophenol structure but differ in the position of chlorine atoms.
Uniqueness
Alpha-(3,4-Dichlorophenoxymethyl)-4-phenyl-1-piperazineethanol is unique due to its combination of a piperazine ring, phenyl group, and dichlorophenoxy moiety. This structural arrangement provides distinct chemical and biological properties, making it valuable in various research and industrial applications .
特性
CAS番号 |
66307-46-8 |
|---|---|
分子式 |
C19H22Cl2N2O2 |
分子量 |
381.3 g/mol |
IUPAC名 |
1-(3,4-dichlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C19H22Cl2N2O2/c20-18-7-6-17(12-19(18)21)25-14-16(24)13-22-8-10-23(11-9-22)15-4-2-1-3-5-15/h1-7,12,16,24H,8-11,13-14H2 |
InChIキー |
KONLPKRXEWQEDD-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC(COC2=CC(=C(C=C2)Cl)Cl)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



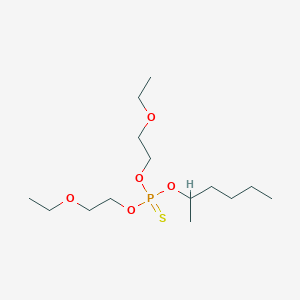
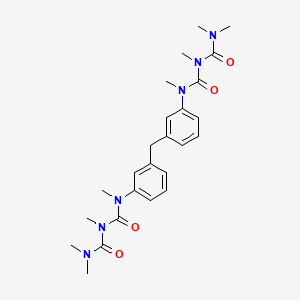
![8-(4-Methoxyphenyl)thieno[3,2-G]indolizine](/img/structure/B14466191.png)

![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)

![Phosphonic acid,4-dimethoxyphenyl)ethenyl]-, diethyl ester](/img/structure/B14466217.png)

![Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite](/img/structure/B14466226.png)
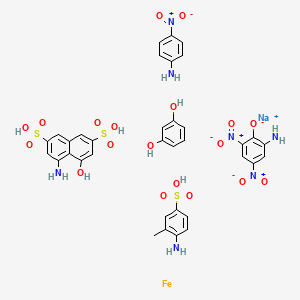
![Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester](/img/structure/B14466238.png)
![N,N-Bis[2-(2-hydroxyethoxy)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14466247.png)
